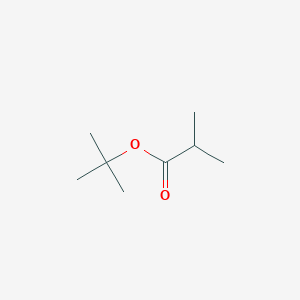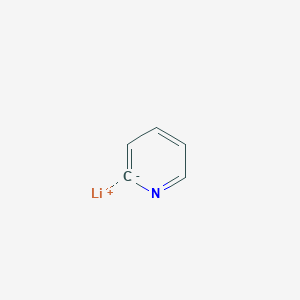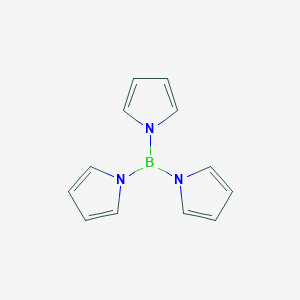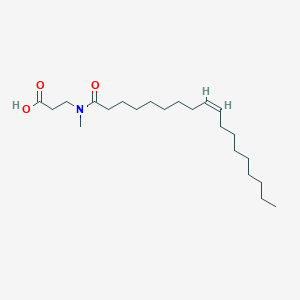
O,O-Dioctadecyl hydrogen dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dioctadecyl hydrogen dithiophosphate (DTP) is a widely used chemical compound in the field of tribology. It is a common additive in lubricants and functional fluids due to its excellent anti-wear and extreme pressure properties. DTP is also used in the synthesis of various materials and has been studied extensively for its potential applications in nanotechnology.
Mecanismo De Acción
O,O-Dioctadecyl hydrogen dithiophosphate works by forming a protective layer on the surface of the metal, which reduces friction and wear between moving parts. The sulfur atoms in this compound react with the metal surface to form a protective film, which prevents metal-to-metal contact and reduces wear. The phosphate group in this compound also reacts with the metal surface to form a stable, protective layer, which further reduces wear and friction.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is not toxic and does not cause any adverse effects on human health or the environment. This compound is biodegradable and does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O,O-Dioctadecyl hydrogen dithiophosphate has several advantages for lab experiments, including its excellent anti-wear and extreme pressure properties, high purity, and low toxicity. However, this compound can be difficult to handle due to its high melting point and low solubility in water. This compound can also react with certain materials, such as copper and silver, which can limit its use in certain applications.
Direcciones Futuras
O,O-Dioctadecyl hydrogen dithiophosphate has several potential future directions, including its use in the synthesis of nanomaterials, surface modification of materials, and as an additive in lubricants and functional fluids. Further studies are needed to explore the potential applications of this compound in these areas and to optimize its properties for specific applications. Additionally, studies are needed to investigate the environmental impact of this compound and to develop more sustainable and eco-friendly alternatives.
Métodos De Síntesis
O,O-Dioctadecyl hydrogen dithiophosphate can be synthesized through various methods, including the reaction of octadecyl alcohol with phosphorus pentasulfide or the reaction of octadecylamine with phosphorus trichloride and sulfur. The most common method involves the reaction of octadecanol with phosphorus pentasulfide in the presence of hydrogen chloride. This method yields a high purity product with excellent anti-wear and extreme pressure properties.
Aplicaciones Científicas De Investigación
O,O-Dioctadecyl hydrogen dithiophosphate has been extensively studied for its potential applications in tribology, nanotechnology, and material science. In tribology, this compound is used as an additive in lubricants and functional fluids to reduce wear and friction between moving parts. In nanotechnology, this compound has been used as a precursor for the synthesis of various nanomaterials, including nanoparticles, nanowires, and nanorods. This compound has also been studied for its potential applications in the synthesis of self-assembled monolayers and surface modification of materials.
Propiedades
Número CAS |
18819-96-0 |
|---|---|
Fórmula molecular |
C36H75O2PS2 |
Peso molecular |
635.1 g/mol |
Nombre IUPAC |
dioctadecoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H75O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(40,41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,40,41) |
Clave InChI |
HBLUTSPORGTSEC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCCCCCCCC)S |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCCCCCCCC)S |
Otros números CAS |
18819-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)

![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)







![2-Chloronaphtho[2,1-d]thiazole](/img/structure/B95716.png)


